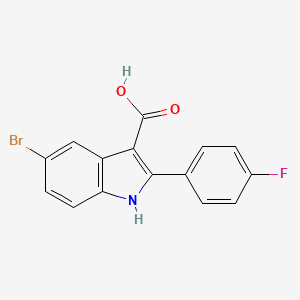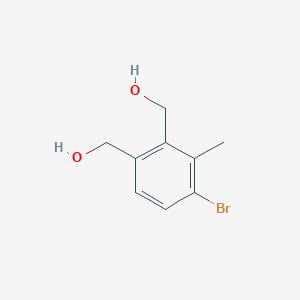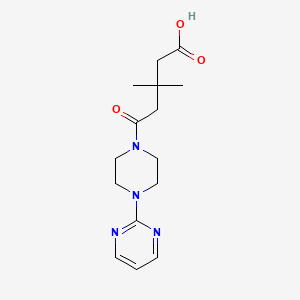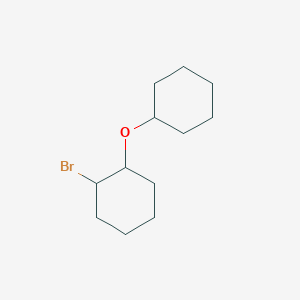
1-Bromo-2-(cyclohexyloxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(cyclohexyloxy)cyclohexane is an organic compound characterized by a bromine atom and a cyclohexyloxy group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclohexyloxy)cyclohexane can be synthesized through the nucleophilic substitution reaction of 1-bromo-2-cyclohexanol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(cyclohexyloxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The cyclohexyloxy group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other strong bases.
Elimination Reactions: Potassium tert-butoxide or sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted cyclohexanes.
Elimination: Formation of cyclohexenes.
Oxidation: Formation of cyclohexanones.
Reduction: Formation of cyclohexanols.
Applications De Recherche Scientifique
1-Bromo-2-(cyclohexyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(cyclohexyloxy)cyclohexane involves its interaction with nucleophiles and bases, leading to substitution or elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(cyclohexyloxy)cyclohexane can be compared with other similar compounds such as:
1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of a cyclohexyloxy group.
1-Bromo-2-fluorocyclohexane: Contains a fluorine atom instead of a cyclohexyloxy group.
1-Bromo-2-propylcyclohexane: Has a propyl group instead of a cyclohexyloxy group.
Uniqueness: The presence of the cyclohexyloxy group in this compound imparts unique steric and electronic properties, making it distinct from other brominated cyclohexane derivatives.
Propriétés
Formule moléculaire |
C12H21BrO |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
1-bromo-2-cyclohexyloxycyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2 |
Clé InChI |
NYJUBASFQIRYNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2CCCCC2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


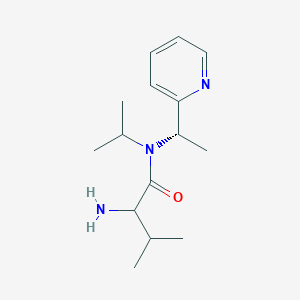
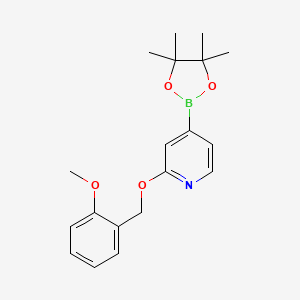
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
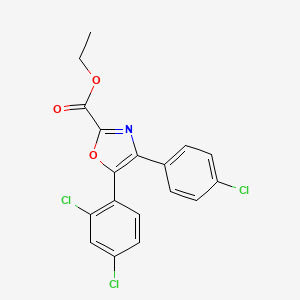
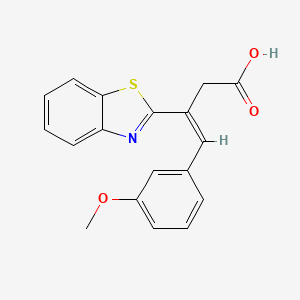
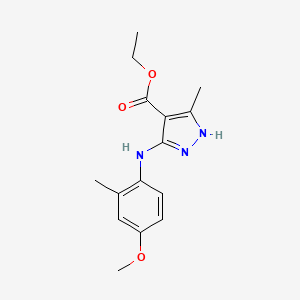
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
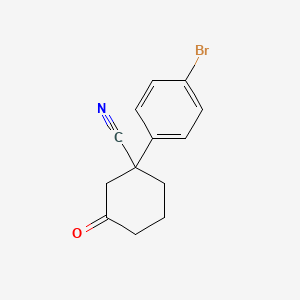
![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
